2-phenylfuro[3,2-c]pyridin-4(5H)-one
CAS No.:
Cat. No.: VC13856527
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9NO2 |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 2-phenyl-5H-furo[3,2-c]pyridin-4-one |
| Standard InChI | InChI=1S/C13H9NO2/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15) |
| Standard InChI Key | VLDALGPIBIKRBE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(O2)C=CNC3=O |
Introduction
Structural Characteristics and Molecular Identification
Core Chemical Architecture
The molecular framework of 2-phenylfuro[3,2-c]pyridin-4(5H)-one consists of a six-membered pyridinone ring fused to a five-membered furan ring. The pyridinone moiety contains a ketone group at the 4-position, while the furan ring contributes oxygen as a heteroatom. The phenyl group at the 2-position introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Phenyl-5H-furo[3,2-c]pyridin-4-one | |
| Molecular Formula | C₁₃H₉NO₂ | |
| Molecular Weight | 227.22 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(O2)C=CNC3=O | |
| InChIKey | ICVXPLDIRPNIOG-UHFFFAOYSA-N |
Crystallographic Insights
Single-crystal X-ray diffraction (SCXRD) studies of analogous furopyridine derivatives reveal planar fused-ring systems. For example, in 4-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]furo[2,3-c]pyridine, the furopyridine and benzene rings exhibit near-coplanarity (dihedral angle: 5.7°) . The central furopyridine ring in such compounds shows minimal deviation from planarity (RMSD: 0.029 Å), with intermolecular C–H···N and C–H···F hydrogen bonds stabilizing the crystal lattice .
Synthetic Methodologies
Tandem Friedel-Crafts and Cyclization Reactions
A validated route to furo[3,2-c]pyridinones involves acid-catalyzed tandem reactions between 4-hydroxyquinolin-2(1H)-ones and propargylic alcohols. For instance, 4-hydroxy-1-methylquinolin-2(1H)-one reacts with secondary propargylic alcohols under CuOTf catalysis to yield furo[3,2-c]quinolones via a Friedel-Crafts alkylation followed by 5-exo-dig cyclization . Adapting this protocol, 2-phenylfuro[3,2-c]pyridin-4(5H)-one can be synthesized by substituting the propargylic alcohol with a phenyl-bearing analog.
Table 2: Representative Synthesis Conditions
| Parameter | Value | Role in Reaction |
|---|---|---|
| Catalyst | CuOTf (10 mol%) | Facilitates cyclization |
| Solvent | 1,2-Dichloroethane (DCE) | High-boiling polar aprotic |
| Temperature | 84°C | Drives tandem reaction steps |
| Reaction Time | 10 hours | Ensures complete conversion |
| Yield Range | 60–80% | Dependent on substituent effects |
Mechanistic Pathway
The synthesis proceeds through two critical steps:
-
Friedel-Crafts-Type Alkylation: The propargylic alcohol undergoes acid-catalyzed addition to the electron-rich pyridinone ring, forming a carbocation intermediate.
-
5-Exo-Dig Cyclization: Copper(I) coordination to the alkyne facilitates nucleophilic attack by the hydroxyl group, culminating in furan ring closure .
Quenching the reaction at intermediate stages isolates the alkylated precursor (e.g., compound 5a in ), confirming the stepwise mechanism.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents (e.g., DCE, DMF). Its stability under acidic conditions is attributed to the electron-withdrawing ketone group, which mitigates protonation-induced degradation .
Spectroscopic Characterization
-
¹H NMR: Signals at δ 7.8–8.2 ppm correspond to aromatic protons on the phenyl and pyridinone rings. The furan oxygen deshields adjacent protons, yielding distinct multiplet patterns .
-
IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C furan) confirm the core structure .
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